Epinephrine Sulfonic Acid
Description
Historical Perspectives in Catecholamine Derivatives Research
The study of catecholamines represents a significant thread in the history of physiology, biochemistry, and pharmacology. wikipedia.org The journey began with the discovery and isolation of adrenaline (epinephrine) from the adrenal glands in the late 19th century, making it the first hormone to be purified from an endocrine gland. wikipedia.orgnih.gov This milestone launched extensive research into its structure, biosynthesis, and function. wikipedia.org Subsequent investigations led to the characterization of other key catecholamines like noradrenaline (norepinephrine) and dopamine, and the enzymes involved in their metabolic pathways, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov
A pivotal development in this field was the realization that the physiological effects of catecholamines were mediated by specific receptors. nih.gov By 1948, the concept of at least two distinct types of adrenergic receptors (alpha and beta) was accepted, a theory that has since been vastly expanded with the cloning of multiple receptor subtypes. nih.gov As the understanding of catecholamines and their receptors grew, so did the focus on their derivatives and metabolites. This includes not only biologically active molecules but also chemical derivatives that form under various conditions. Epinephrine (B1671497) Sulfonic Acid falls into this latter category, emerging not as a therapeutic agent itself, but as a compound of interest resulting from the chemical alteration of epinephrine, particularly within pharmaceutical preparations. chemicalbook.com
Significance as a Degradation Product in Pharmaceutical Formulations
Epinephrine Sulfonic Acid (ESA) is primarily recognized and studied as a significant degradation product of epinephrine. google.comgoogle.com Its formation is a critical issue in the stability and shelf-life of injectable epinephrine solutions, which are vital in emergency medicine. nih.gov The primary cause of ESA formation is the reaction of epinephrine with sulfite-based antioxidants, such as sodium bisulfite or sodium metabisulfite (B1197395). google.comgoogle.com These sulfites are traditionally added to epinephrine formulations to prevent oxidative degradation. google.comgoogle.com However, they can directly react with the epinephrine molecule, leading to the formation of l-(3,4-dihydroxyphenyl)-2-methylaminoethane sulfonic acid, or ESA. google.com
This chemical instability has significant consequences for pharmaceutical products. The conversion of the active l-epinephrine into the inactive this compound reduces the potency of the medication over time. google.comgoogle.com Stability studies have shown that the concentration of ESA in epinephrine injections can increase substantially during storage, with some reports indicating it could exceed 15% by the end of the product's shelf-life. google.comgoogle.comgoogle.com The rate of this degradation is influenced by several factors, as detailed in the table below. The challenge of preventing this degradation has spurred the development of new, sulfite-free epinephrine formulations designed to enhance stability and avoid the generation of ESA. google.comgoogle.comgoogle.com
| Factor | Influence on Epinephrine Degradation to ESA | Source(s) |
| Sulfite (B76179) Antioxidants | Presence of sodium bisulfite or metabisulfite directly reacts with epinephrine to form ESA. | google.comgoogle.comgoogle.com |
| Temperature | Elevated temperatures accelerate the rate of degradation and ESA formation. Constant heating leads to more rapid degradation than cyclical heating. | google.comnih.gov |
| pH | The stability of epinephrine is pH-dependent. An optimal pH range of approximately 3 to 4 helps stabilize dilute solutions. Changes in pH can promote degradation reactions. | google.com |
| Time | The concentration of ESA shows a linear increase over long-term storage (e.g., 12 months). | vulcanchem.com |
| Light | Protection from light is necessary to minimize racemization, another form of instability, though oxidation is the primary degradation pathway. | google.com |
Rationale for Comprehensive Academic Investigation
The compelling rationale for the comprehensive academic investigation of this compound stems from its direct impact on pharmaceutical quality, safety, and efficacy. As a major degradant in widely used epinephrine injections, ESA compromises the stability and potency of a critical life-saving medication. google.comnih.govgoogle.com This degradation limits the product's shelf-life, and by the time of use, the concentration of the active l-isomer may be significantly reduced. nih.gov
A crucial driver for research is the lack of complete understanding regarding the safety and toxicological profile of ESA. google.comgoogle.comgoogle.com While l-epinephrine's effects are well-documented, the biological activity and potential toxicity of its sulfonic acid derivative are not fully established, raising safety concerns for patients receiving injections with high levels of this impurity. google.comgoogle.comgoogle.com This knowledge gap necessitates toxicological studies to qualify acceptable limits of ESA in pharmaceutical products. fda.gov
Furthermore, studying the kinetics and mechanisms of ESA formation is essential for developing improved and more stable epinephrine formulations. nih.govacs.org Research into sulfite-free formulations is a direct result of the problems caused by ESA. google.comgoogle.com Analytical chemistry plays a vital role in this effort, with the development of stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), being crucial for accurately quantifying epinephrine and its impurities, including ESA, adrenalone, and norepinephrine. oup.comnih.govoup.com Therefore, the investigation of this compound is not merely an academic exercise but a critical component of ensuring that epinephrine medications are stable, potent, and safe for clinical use.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGQMPOZGEFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542496 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26405-77-6 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Epinephrine sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Reaction Mechanisms for Epinephrine Sulfonic Acid
Chemical Synthesis Pathways
The deliberate synthesis of Epinephrine (B1671497) Sulfonic Acid is primarily achieved through the direct sulfonation of the epinephrine molecule. This process involves the introduction of one or more sulfonic acid (-SO₃H) groups onto the aromatic ring of epinephrine.
Direct Sulfonation of Epinephrine: Optimization of Reaction Conditions
The direct sulfonation of epinephrine is an electrophilic aromatic substitution reaction that requires carefully controlled conditions to achieve the desired product and minimize side reactions. The reaction typically involves treating epinephrine with a strong sulfonating agent, such as concentrated or fuming sulfuric acid (oleum). The optimization of reaction conditions is crucial for maximizing the yield and purity of Epinephrine Sulfonic Acid. Key parameters that must be optimized experimentally include temperature, reaction time, and the concentration of the sulfonating agent.
Elevated temperatures are generally necessary to drive the sulfonation reaction, though excessive heat can lead to degradation of the starting material and the formation of unwanted byproducts. The reaction is exothermic, requiring careful temperature control to prevent runaway reactions. The concentration of sulfuric acid directly influences the extent of sulfonation; fuming sulfuric acid, which contains dissolved sulfur trioxide (SO₃), is a more potent sulfonating agent and may be required to introduce multiple sulfonic acid groups.
| Parameter | Condition | Rationale/Effect on Reaction |
| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid (Oleum) | Provides the electrophile (SO₃). Oleum is more reactive and can lead to a higher degree of sulfonation. |
| Temperature | Elevated | Overcomes the activation energy for the reaction. Must be controlled to prevent degradation and side reactions. |
| Reaction Time | Optimized Experimentally | Sufficient time is needed for the reaction to proceed to completion, but prolonged times can increase byproduct formation. |
Elucidation of Electrophilic Aromatic Substitution Mechanisms
The sulfonation of epinephrine's benzene (B151609) ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.com The key electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺, when using sulfuric acid. masterorganicchemistry.com
The mechanism involves the following steps:
Generation of the Electrophile : In fuming sulfuric acid, SO₃ is readily available. In concentrated sulfuric acid, it is generated in an equilibrium. The SO₃ is a powerful electrophile. masterorganicchemistry.com
Electrophilic Attack : The electron-rich aromatic ring of epinephrine attacks the sulfur atom of the SO₃ molecule. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlongdom.org The hydroxyl (-OH) groups on the catechol ring are strong activating groups, directing the electrophilic attack to the ortho and para positions relative to them.
Deprotonation : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the new sulfonic acid group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final sulfonated epinephrine product. masterorganicchemistry.com
Unlike many other electrophilic aromatic substitution reactions, sulfonation is reversible. masterorganicchemistry.com The reverse reaction, desulfonation, can occur in the presence of hot, aqueous acid.
Catalytic Approaches to Sulfonic Acid Group Introduction
While direct sulfonation with strong acids is common, catalytic methods represent an alternative strategy for introducing sulfonic acid groups. Aromatic sulfonylation reactions, which are analogous to Friedel-Crafts acylations, can be performed using an aryl sulfonyl chloride and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). cem.com Such catalytic approaches can proceed under milder conditions and may offer improved selectivity.
The development of solid acid catalysts, such as sulfonic acid-functionalized mesoporous silica, represents another advanced catalytic strategy. researchgate.netbeilstein-journals.org These heterogeneous catalysts offer advantages like ease of handling, stability, and reusability, potentially reducing the environmental impact compared to traditional mineral acids. beilstein-journals.org While specific applications of these advanced catalytic methods for the direct sulfonation of epinephrine are not extensively documented, they represent a promising area for future research in synthesizing this compound and its derivatives.
Inadvertent Formation during Pharmaceutical Processing and Storage
This compound (ESA) is well-documented as a major degradation product in pharmaceutical formulations of epinephrine, particularly those containing sulfite-based antioxidants. researchgate.netgoogle.com Its formation leads to a reduction in the potency of the active drug and is a critical factor limiting the shelf-life of these products. google.comgoogleapis.com
Mechanistic Studies of Epinephrine Reaction with Sulfite-Containing Antioxidants
Sulfite (B76179) salts, such as sodium metabisulfite (B1197395) and sodium bisulfite, are commonly added to epinephrine solutions to prevent oxidative degradation. google.comallergyasthmanetwork.orgnih.gov However, these sulfites can directly react with the epinephrine molecule to form this compound. google.comgoogle.com This reaction is a significant non-oxidative degradation pathway. ingentaconnect.com
The formation of ESA can be substantial, with some studies reporting that it can account for over 15% of the drug content by the end of the product's shelf life (typically 12-18 months). google.comgoogleapis.com
Influence of Reaction Environment (e.g., pH, Temperature) on Formation Kinetics
The rate of this compound formation is highly dependent on the conditions of the pharmaceutical formulation and its storage environment. The primary factors influencing the kinetics are pH, temperature, and the concentration of the sulfite antioxidant. google.comepo.org
Temperature: The degradation of epinephrine and the subsequent formation of ESA are accelerated by elevated temperatures. google.comresearchgate.net Stability studies often use thermal stress conditions (e.g., 60°C) to simulate long-term storage and evaluate the rate of degradant formation. epo.org
pH: The pH of the solution is a critical determinant of epinephrine stability. google.com The optimal pH for epinephrine stability is in the acidic range, around 3.0 to 4.0. google.comepo.org As the pH increases, the rate of degradation reactions, including both oxidation and sulfonation, also increases. google.comgoogle.com
Sulfite Concentration: The concentration of the sulfite antioxidant has a direct and significant impact on the formation of ESA. While sulfites are added to prevent oxidation, higher concentrations can lead to a more rapid loss of epinephrine due to the direct reaction forming the sulfonic acid derivative. epo.org Studies have shown a clear correlation between higher metabisulfite-to-epinephrine molar ratios and an increased rate of ESA formation, especially under thermal stress. epo.org
The following table, based on data from stability studies, illustrates the effect of the sodium metabisulfite to epinephrine molar ratio on the formation of this compound (ESA) over time at an elevated temperature.
| Metabisulfite:Epinephrine Molar Ratio | ESA Formation (% Area) at Week 1 (60°C) | ESA Formation (% Area) at Week 4 (60°C) |
| 0.5 | ~1% | ~4% |
| 1.0 | ~4% | ~12% |
| 2.0 | ~7% | ~23% |
| Data is illustrative based on trends reported in literature. epo.org |
This data clearly demonstrates the deleterious effect of high sulfite concentrations on epinephrine stability, highlighting the trade-off between preventing oxidation and promoting the formation of this compound. epo.org
Identification of Key Intermediates and Transition States
The formation of this compound (ESA) from epinephrine, particularly in the presence of sulfites, involves a series of proposed intermediates and transition states that are dependent on the reaction conditions, most notably the pH of the solution. The reaction can proceed through different mechanistic pathways, primarily distinguished as SN1-like and SN2-like mechanisms. While direct spectroscopic or computational data for the specific intermediates and transition states in the epinephrine-sulfite reaction is limited in publicly available literature, mechanistic studies and kinetic data allow for the postulation of these transient species.
The reaction between epinephrine and bisulfite is understood to proceed via two parallel pathways depending on the pH. Above pH 5, the reaction is characterized as a bimolecular nucleophilic substitution (SN2) reaction. Below pH 5, a unimolecular nucleophilic substitution (SN1)-like mechanism, which runs parallel to the SN2 pathway, becomes significant. researchgate.netresearchgate.net This SN1-like pathway is also mechanistically linked to the racemization of epinephrine. researchgate.netgoogle.com
The SN2 Pathway: A Concerted Attack
At pH values greater than 5, the formation of this compound is proposed to occur via a direct SN2 attack of the sulfite ion on the benzylic carbon of epinephrine. researchgate.netresearchgate.net In this concerted mechanism, the nucleophilic sulfite ion attacks the electrophilic carbon atom bearing the hydroxyl group, while the hydroxyl group (or a protonated form, a better leaving group) departs simultaneously.
The transition state for this SN2 reaction is envisioned as a trigonal bipyramidal structure where the sulfite ion and the leaving group are in apical positions, and the hydrogen and the catechol and methylamino-methyl groups are in the equatorial positions. spcmc.ac.inlibretexts.org The carbon atom at the center of this transition state is sp2-hybridized.
Key characteristics of the SN2 pathway:
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the chiral center. masterorganicchemistry.com
Kinetics: The reaction is bimolecular and its rate is dependent on the concentrations of both epinephrine and sulfite. researchgate.net
Energy of Activation: The apparent heat of activation for this pathway has been determined to be approximately 24 kcal/mol. researchgate.netresearchgate.net
The SN1 Pathway and the Activated Intermediate
At pH values below 5, a parallel SN1-like mechanism contributes to the formation of this compound. researchgate.netresearchgate.net This pathway is of particular interest as it is linked to the racemization of epinephrine, suggesting a common intermediate. researchgate.netresearchgate.net The initial and rate-determining step of the SN1 mechanism is the formation of a carbocation intermediate at the benzylic position. This intermediate is stabilized by the adjacent catechol ring through resonance.
The proposed "activated intermediate" is this benzylic carbocation. researchgate.net Its planar geometry allows for the subsequent nucleophilic attack by a sulfite ion from either face, leading to a racemic mixture of the product. spcmc.ac.in
Key characteristics of the SN1 pathway:
Intermediate: A resonance-stabilized benzylic carbocation.
Kinetics: The reaction rate shows zero-order dependence on the bisulfite concentration, as the formation of the carbocation is the slow step. researchgate.net
Stereochemistry: This pathway leads to racemization, resulting in an optically inactive product. researchgate.netmasterorganicchemistry.com
Adducts from Oxidative Pathways
It is important to distinguish the direct sulfonation of epinephrine from reactions involving its oxidation products. In the presence of oxygen, epinephrine can oxidize to adrenochrome (B1665551). This species can then react with sulfite to form an intermediate adduct, which has been identified using UV-Vis spectroscopy. researchgate.net This adduct is distinct from the this compound formed through direct nucleophilic substitution.
The following table summarizes the key proposed species in the formation of this compound.
| Species | Proposed Structure/Description | Reaction Pathway | Supporting Evidence/Characteristics |
| SN2 Transition State | Trigonal bipyramidal geometry with the sulfite and leaving group in apical positions. | SN2 (pH > 5) | Inversion of stereochemistry; Bimolecular kinetics. researchgate.netmasterorganicchemistry.com |
| Benzylic Carbocation | Planar carbocation at the benzylic position, resonance-stabilized by the catechol ring. | SN1 (pH < 5) | Racemization of product; Zero-order kinetics with respect to sulfite. researchgate.net |
| Adrenochrome-Sulfite Adduct | An adduct formed between the oxidation product of epinephrine (adrenochrome) and a sulfite ion. | Oxidative Pathway | Characterized by UV-Vis spectroscopy (λm = 343 nm). researchgate.net |
The following table presents kinetic and spectroscopic data related to the intermediates and transition states.
| Parameter | Value | Significance | Reference(s) |
| Heat of Activation (SN2 Pathway) | 24 kcal/mol | Energy barrier for the direct attack of sulfite on epinephrine. | researchgate.netresearchgate.net |
| UV-Vis λmax (Adrenochrome-Sulfite Adduct) | 343 nm | Spectroscopic signature of the intermediate formed in the oxidative pathway. | researchgate.net |
| UV-Vis λmax (Final Auto-oxidation Product) | 290–300 nm | Spectroscopic signature of the final product in the presence of sulfite under auto-oxidation conditions. | researchgate.net |
Degradation Kinetics and Stability Profile Analysis
Primary Degradation Pathways of Epinephrine (B1671497) Sulfonic Acid
The degradation of Epinephrine Sulfonic Acid can be influenced by several factors, including heat and light. The specific mechanisms, however, are not as extensively characterized as those for its parent compound, epinephrine.
Specific oxidative degradation pathways for this compound are not extensively detailed in the available scientific literature. Epinephrine itself is highly susceptible to oxidation, leading to the formation of colored products like adrenochrome (B1665551). google.comgoogleapis.com While ESA is formed to prevent this oxidation, its own susceptibility to further oxidation is less clear. A safety data sheet for the compound notes that it is incompatible with strong oxidizing agents, which suggests a potential for oxidative degradation, though specific resultant metabolites are not identified. lgcstandards.com
The hydrolytic stability of the sulfonic acid group attached to the epinephrine backbone has not been a primary focus of published degradation studies. The formation of ESA involves a nucleophilic addition of bisulfite to epinephrine, and while the kinetics of this formation reaction are studied, the reverse reaction or further hydrolytic cleavage of the C-S bond under typical storage conditions is not well-described in the literature. acs.org One study noted that the parent epinephrine peak disappeared after hydrolysis in strong acid or alkali, but this did not specifically characterize the fate of ESA under the same conditions. researchgate.net
The photostability of epinephrine solutions is complex and is significantly influenced by the presence of sulfites and the subsequent formation of sulfonated products. Studies have shown that epinephrine degrades more rapidly under light exposure in the presence of bisulfite than without it. researchgate.net This increased photodegradation is attributed to the formation of a different sulfonated product, adrenochrome sulfonate, which appears to act as a photosensitizer. researchgate.netnih.gov This substance is believed to accelerate the decomposition of epinephrine through the photoproduction of singlet oxygen. researchgate.netnih.gov This finding indicates that the presence of a sulfonate group does not guarantee photostability and can, in fact, contribute to photochemical reaction pathways. Research has demonstrated that protecting epinephrine solutions from light with wavelengths below 418 nm can prevent this specific pathway of photodegradation. researchgate.net
Factors Influencing this compound Stability in Complex Systems
The stability of this compound is intrinsically linked to the conditions within the pharmaceutical formulation it resides in. Temperature and the presence of other chemical agents are key determinants of its concentration over time.
The most significant additive affecting the concentration of ESA in a formulation is the very excipient that leads to its creation: sulfite (B76179) antioxidants. The rate of ESA formation is dependent on the concentration of sodium metabisulfite (B1197395) in the solution. nih.gov The shelf-life of epinephrine products is often limited by the accumulation of ESA to levels exceeding regulatory limits, which can be greater than 15% by the end of the product's life. google.comgoogleapis.com
The pH of the formulation is another critical factor. A low pH, often between 2.8 and 3.3, is maintained to slow the degradation of epinephrine, which in turn affects the rate at which ESA is formed. google.com To avoid the formation of ESA, some modern formulations are developed to be sulfite-free, utilizing other stabilization strategies. google.comgoogle.com
Temperature is a critical factor influencing both the formation and subsequent degradation of this compound. Accelerated aging studies performed under thermal stress provide the clearest evidence of ESA's own instability. nih.gov
A key study investigated the degradation of epinephrine and the levels of ESA in injectable solutions under two different heating conditions: cyclical and constant. nih.gov
Cyclical Heating: When solutions were subjected to cyclical heating at 65°C for 8 hours per day over a period of up to 12 weeks, the concentration of epinephrine decreased by 31%. Concurrently, the concentration of ESA increased significantly, by 225%, without discoloration of the solution. nih.gov This demonstrates that at elevated temperatures, the degradation of epinephrine to ESA is accelerated. nih.gov
Constant Heating: In stark contrast, when the solutions were exposed to constant heating at 65°C for 7 days (168 hours), there was a complete degradation of both epinephrine and this compound. nih.gov This resulted in a dark brown discoloration of the solution, indicating that ESA is not a thermally stable end-product and undergoes further degradation under sustained, high-temperature stress. nih.gov
These findings from accelerated aging studies are crucial, as they demonstrate that while ESA accumulates under certain storage conditions, it is itself a transient compound under others.
The following table summarizes the findings from the thermal degradation study.
| Heating Condition | Duration | Epinephrine (EPI) Concentration Change | This compound (EPI-SA) Concentration Change | Observation |
| Cyclical Heating | 65°C, 8 hr/day for 12 weeks | ▼ 31% | ▲ 225% | No discoloration |
| Constant Heating | 65°C for 7 days | ▼ 100% (Complete Degradation) | ▼ 100% (Complete Degradation) | Dark brown discoloration |
Data sourced from Church et al., 1994. nih.gov
Impurity Profiling and Quantitative Stability Assessment
The formation of this compound in pharmaceutical preparations is a result of the reaction between epinephrine and sulfites, such as sodium metabisulfite, which are added as antioxidants. googleapis.com The kinetics of this sulfonation reaction have been the subject of research to understand and predict the stability of epinephrine formulations.
Kinetic modeling studies have been conducted to simultaneously analyze the degradation of L-adrenaline (the active isomer of epinephrine) and the formation of its degradation products, including L- and D-adrenaline sulfonate. nih.gov These models are essential for predicting the shelf-life of the drug product and ensuring that the concentration of the active pharmaceutical ingredient remains within its specified limits. The rate of sulfite-induced degradation of epinephrine has been shown to be pH-dependent, with a linear relationship and a positive slope observed in the pH range of 3.63 to 5.00. capes.gov.br Furthermore, the anaerobic degradation rate exhibits buffer catalysis above pH 4.4, and metabisulfite has been found to be more catalytic than bisulfite or acetone (B3395972) bisulfite. capes.gov.br
A study on the long-term stability of L-adrenaline injections utilized kinetic modeling to analyze the changes in the content of L-adrenaline and its degradation products over time. nih.gov The modeling revealed that the lower acceptable limit of adrenaline content (90% of the sum of L- and D-isomers) was reached after 2.0 years of storage, at which point the concentration of the therapeutically active L-isomer was as low as 85%. nih.gov Such kinetic models are invaluable tools for pharmaceutical scientists in designing stable formulations and establishing appropriate storage conditions and shelf-lives.
The following table summarizes key findings from kinetic studies on this compound formation:
| Parameter | Observation | Reference |
| pH Dependence | The rate of sulfite-induced epinephrine degradation increases with increasing pH in the range of 3.63-5.00. | capes.gov.br |
| Buffer Catalysis | Anaerobic degradation shows buffer catalysis above pH 4.4. | capes.gov.br |
| Sulfite Type | Metabisulfite is more catalytic in the degradation of epinephrine compared to bisulfite or acetone bisulfite. | capes.gov.br |
| Kinetic Modeling | Simultaneous kinetic modeling of L-adrenaline degradation and product formation is used to predict shelf-life. | nih.gov |
| Long-Term Stability | Kinetic models predicted that the acceptable adrenaline content could be reached in 2 years, with the active L-isomer concentration dropping to 85%. | nih.gov |
The presence of impurities in drug products is a critical quality attribute that is closely regulated to ensure patient safety. This compound is considered a significant impurity in epinephrine injections that contain sulfites. googleapis.com Establishing acceptable limits for such impurities involves a combination of toxicological studies and analytical characterization.
Regulatory authorities, such as the U.S. Food and Drug Administration (FDA), require that impurity levels be controlled within specified limits. For this compound, the acceptable limit in at least one drug product has been qualified through toxicological studies. fda.gov Specifically, a 2-week intravenous toxicity study in Sprague-Dawley rats, followed by a 2-week recovery period, was conducted to establish a safe level for this impurity. fda.gov
Pharmaceutical patents and regulatory filings often disclose the impurity limits for their specific formulations. For example, some epinephrine formulations have a specified limit for this compound. google.comgoogle.comgoogle.com These limits are part of the drug product's specification and are monitored throughout its shelf-life to ensure compliance. The development of stable formulations often aims to minimize the formation of ESA. For instance, some formulations are designed to have not more than a certain percentage of ESA at the time of release and throughout their shelf life. google.com
The following table provides examples of specified limits for this compound in different contexts:
| Product/Context | Specified Limit for this compound (ESA) | Reference |
| An FDA-reviewed Epinephrine Injection | Limit qualified by a 2-week rat toxicity study. | fda.gov |
| A patented Epinephrine formulation | Not more than 1% at the time of release. | google.com |
| Another patented Epinephrine formulation | Less than about 3.0%. | google.com |
| A commercially approved Adrenalin® product | Concentration limit of ≤ 13.5% for the 1 mL product. | google.com |
The establishment of these limits is a data-driven process that balances the potential risks associated with the impurity with the technical feasibility of controlling its levels in the final drug product.
Biological Interactions and Pharmacological Characterization
Adrenergic Receptor Binding and Functional Efficacy
The interaction of Epinephrine (B1671497) Sulfonic Acid with adrenergic receptors is fundamentally different from that of epinephrine, primarily due to major structural modifications. Adrenergic receptors are the primary targets for catecholamines and mediate a wide range of physiological responses.
Epinephrine is a potent agonist at both α- and β-adrenergic receptors, meaning it binds to and activates these receptors, mimicking the effects of the sympathetic nervous system. drugbank.comwikipedia.org Its binding elicits a cascade of intracellular events, leading to effects such as increased heart rate, myocardial contractility, bronchodilation, and vasoconstriction. drugbank.comcancer.gov
Direct comparative studies quantifying the agonist or antagonist properties of Epinephrine Sulfonic Acid are not extensively available in peer-reviewed literature. However, based on its structure, it is hypothesized that the compound would exhibit significantly reduced agonist activity at adrenergic receptors compared to epinephrine. The introduction of the bulky sulfonic acid group is expected to diminish its ability to effectively bind to and activate the receptors in the same manner as epinephrine.
The binding of epinephrine to its receptors is a highly specific process involving multiple points of contact. researchgate.net Key interactions include an ionic bond between the protonated amine of epinephrine and a conserved aspartic acid residue in the receptor, as well as hydrogen bonding between the catechol hydroxyl groups and serine residues. researchgate.net
The addition of a sulfonic acid (-SO₃H) group to the aromatic ring of epinephrine introduces significant steric bulk and a strong negative charge. This modification is predicted to cause substantial steric hindrance, physically impeding the molecule from fitting correctly into the narrow binding pocket of adrenergic receptors. This steric clash would likely disrupt the precise orientation required for the critical binding interactions established by the catechol and amine groups of the original epinephrine molecule, leading to a much lower binding affinity.
| Structural Feature | Epinephrine | This compound | Predicted Impact on Receptor Binding |
|---|---|---|---|
| Amine Group | Forms critical ionic bond with receptor's aspartic acid residue. | Present, but overall molecular fit is compromised. | Potential for interaction remains, but is likely weakened due to improper orientation of the molecule. |
| Catechol Hydroxyls | Form key hydrogen bonds with receptor's serine residues. | Present, but their positioning may be altered. | Hydrogen bonding is likely disrupted due to steric hindrance from the sulfonic acid group. |
| Aromatic Ring | Participates in aromatic-aromatic interactions with the receptor. | Contains a large, negatively charged sulfonic acid group. | The bulky and polar sulfonic acid group introduces steric hindrance and electrostatic repulsion, preventing optimal entry into the binding pocket. |
Epinephrine is considered a non-selective adrenergic agonist, as it binds with high affinity to multiple adrenergic receptor subtypes, including α1, α2, β1, β2, and β3. wikipedia.orgnih.gov
Comprehensive receptor affinity profiling and subtype selectivity studies for this compound are not available in the scientific literature. Given the predicted significant reduction in general binding affinity due to steric hindrance, it is unlikely that the compound would exhibit any meaningful affinity or selectivity for specific adrenergic receptor subtypes. Any residual interaction is expected to be weak and non-specific.
Molecular Mechanisms of Biological Action
The biological actions of this compound are presumed to be significantly attenuated compared to epinephrine, reflecting its altered ability to engage with adrenergic receptors.
Epinephrine is a potent hemostatic agent, primarily through its vasoconstrictive effects. nih.gov By stimulating α-adrenergic receptors on vascular smooth muscle, epinephrine causes blood vessels to constrict, which reduces blood flow and aids in controlling bleeding. cancer.govdroracle.ai While epinephrine's primary hemostatic role is linked to vasoconstriction and platelet aggregation, there is no strong evidence to suggest it directly modulates the enzymatic proteins of the coagulation cascade itself. bleeding.orgyoutube.com
It is hypothesized that this compound may possess some vasoconstrictive properties if it retains any residual α-adrenergic receptor agonist activity. However, due to the anticipated poor receptor binding, the efficacy of this vasoconstriction is likely to be substantially lower than that of epinephrine. There is no published research indicating that this compound has any modulating effect on the coagulation cascade.
Epinephrine on its own is generally considered a weak platelet agonist. nih.govbiodatacorp.com However, it plays a significant role by potentiating, or enhancing, platelet aggregation initiated by other agonists like thrombin or ADP. nih.govnih.gov This action is mediated through the α2-adrenergic receptors on the platelet surface. wikipedia.orgbiodatacorp.com Binding of epinephrine to these receptors initiates intracellular signaling that can lead to changes in cytosolic calcium levels and enhances the activation of the fibrinogen receptor (glycoprotein IIb/IIIa), which is crucial for platelets to stick together. nih.gov
There are no specific studies investigating the effect of this compound on platelet aggregation. Based on the principles of structure-activity relationships, its compromised ability to bind to adrenergic receptors suggests it would be ineffective at inducing or potentiating platelet aggregation. The steric hindrance caused by the sulfonic acid group would likely prevent effective binding to the α2-adrenergic receptors on platelets.
| Platelet Function Parameter | Effect of Epinephrine | Associated Receptor/Mechanism |
|---|---|---|
| Direct Aggregation | Weak, often reversible primary aggregation. biodatacorp.com | α2-adrenergic receptor activation. biodatacorp.com |
| Potentiation of other Agonists | Strongly enhances aggregation induced by agonists like thrombin, ADP, and collagen. nih.govnih.gov | Synergistic signaling downstream of the α2-adrenergic receptor. nih.gov |
| Intracellular Signaling | Modulates cytosolic calcium mobilization. nih.gov | G protein-coupled signaling cascade. wikipedia.org |
| Fibrinogen Receptor (GPIIb/IIIa) | Increases binding of PAC-1, indicating receptor activation. nih.gov | Inside-out signaling leading to conformational change. |
Differentiation from Epinephrine's Sympathomimetic Profile
Epinephrine is a potent sympathomimetic amine that exerts its effects through strong agonism at both α- and β-adrenergic receptors, leading to a wide array of physiological responses including increased heart rate, cardiac output, and blood pressure. In stark contrast, this compound (ESA) is widely considered to be biologically inactive or to possess significantly attenuated pharmacological activity. nih.gov
The dramatic difference in their sympathomimetic profiles stems from a critical structural modification: the presence of a sulfonic acid (-SO₃H) group on the epinephrine molecule. This bulky and highly polar functional group introduces significant steric hindrance, which is believed to impede the molecule's ability to bind effectively to the orthosteric sites of adrenergic receptors. The binding of epinephrine to these receptors is a highly specific interaction, relying on precise hydrogen bonding and hydrophobic interactions between the catechol, hydroxyl, and amine moieties of the ligand and the amino acid residues within the receptor's binding pocket. The addition of the voluminous sulfonic acid group disrupts this delicate fit, thereby drastically reducing or abolishing its affinity for the receptors.
Table 1: Comparative Profile of Epinephrine and this compound
| Feature | Epinephrine | This compound |
| Chemical Structure | Catecholamine with a hydroxyl group on the beta-carbon of the side chain | Epinephrine with a sulfonic acid group substitution |
| Adrenergic Receptor Binding | High affinity for α and β receptors | Presumed very low to negligible affinity |
| Sympathomimetic Activity | Potent agonist | Inactive or significantly reduced activity |
| Clinical Significance | Widely used sympathomimetic drug | A degradation product and impurity in epinephrine formulations |
Structure-Activity Relationship (SAR) Studies of Sulfonated Catecholamines
The understanding of the structure-activity relationship (SAR) for this compound is largely extrapolated from the well-established SAR of catecholamines and the known physicochemical properties of the sulfonic acid group, as specific studies on a series of sulfonated catecholamines are scarce.
Correlating Structural Modifications with Altered Bioactivity
The bioactivity of catecholamines is intrinsically linked to several key structural features:
The Catechol Ring: The 3,4-dihydroxybenzene moiety is crucial for high-affinity binding to adrenergic receptors through hydrogen bonding.
The Ethanolamine Side Chain: The hydroxyl group on the beta-carbon and the amine group are essential for proper orientation and interaction within the receptor binding site.
The Amine Substituent: The nature of the substituent on the nitrogen atom influences the selectivity for α- versus β-adrenergic receptors.
The introduction of a sulfonic acid group, a modification not naturally occurring in endogenous catecholamines, profoundly alters the molecule's properties. Sulfonation increases the molecule's size and introduces a strong negative charge, both of which are detrimental to its interaction with adrenergic receptors. This modification is expected to disrupt the precise electronic and steric requirements for receptor activation.
Rational Design of this compound Analogs for Targeted Effects
The concept of rationally designing analogs of this compound for targeted therapeutic effects is not a current focus of research. Given that the primary characteristic of ESA is its lack of significant biological activity, it is not considered a lead compound for drug development. The focus of research involving ESA is predominantly on preventing its formation in pharmaceutical products to maintain the stability and efficacy of epinephrine.
Influence of Sulfonation on Pharmacodynamic Profiles
The sulfonation of epinephrine effectively quenches its sympathomimetic pharmacodynamic profile. By preventing meaningful interaction with adrenergic receptors, ESA does not elicit the downstream signaling cascades, such as the activation of adenylyl cyclase or phospholipase C, that are characteristic of epinephrine's action. Consequently, the physiological effects associated with epinephrine, including vasoconstriction, bronchodilation, and increased cardiac contractility, are absent with ESA. The primary pharmacodynamic influence of sulfonation in this context is the abrogation of the parent compound's activity.
Toxicological Implications and Safety Research
The toxicological assessment of this compound is of paramount importance, as it is a known impurity in epinephrine drug products. Regulatory bodies require that the levels of such impurities are controlled within safe limits.
In Silico Prediction of Toxicity Profiles for this compound and its Degradation Products
In silico toxicology platforms, such as DEREK Nexus and TOPKAT, are valuable tools for predicting the potential toxicity of chemical structures based on established structure-toxicity relationships. While a specific, publicly available in silico toxicity prediction for this compound is not extensively documented, general principles can be applied.
Aromatic sulfonic acids are a class of compounds with a range of toxicological profiles. Some are known to be skin or eye irritants. An in silico analysis of epinephrine degradation products, which would include ESA, suggested that some of these products could have alerts for mutagenicity and hepatotoxicity. It is important to note that an in silico alert does not definitively indicate a toxicological liability but rather highlights a potential for further investigation.
The degradation of ESA itself could potentially lead to smaller, more reactive molecules, although the degradation pathways of ESA are less well-characterized than those of epinephrine. A comprehensive toxicological assessment would consider not only ESA but also its potential downstream degradation products.
Table 2: Common In Silico Toxicity Endpoints and Their Relevance to this compound
| Toxicity Endpoint | General Prediction for Aromatic Sulfonic Acids | Relevance to this compound |
| Mutagenicity (Ames test) | Variable; some aromatic compounds can be mutagenic. | Potential for alerts based on the aromatic structure. |
| Carcinogenicity | Dependent on the specific structure and metabolic activation. | Would require further assessment; often linked to mutagenicity. |
| Skin Sensitization | Some sulfonic acids can be skin sensitizers. | A potential area of concern. |
| Hepatotoxicity | Some aromatic compounds are known hepatotoxins. | A potential for alerts, as seen with other epinephrine degradation products. |
| Cardiotoxicity | Unlikely to have direct cardiotoxicity due to lack of adrenergic activity. | Indirect effects would be a secondary consideration. |
Assessment of Potential Hepatotoxicity, Mutagenicity, and Other Adverse Effects
The toxicological profile of this compound (ESA) is not extensively detailed in publicly available scientific literature. Much of the available safety information is derived from general toxicity studies and data on related compounds, such as epinephrine and sulfites, which are precursors to ESA in some pharmaceutical formulations.
Hepatotoxicity: Direct studies on the hepatotoxicity of this compound are limited. However, related compounds have been investigated. For instance, the preservative sodium metabisulfite (B1197395), which can react with epinephrine to form ESA, has been noted for its potential prooxidant effect in the liver and kidneys of rats. ageb.be One study demonstrated that sodium metabisulfite can initiate lipid peroxidation and inflammation in rat liver. ageb.be Furthermore, research has shown that preexposure to ethanol (B145695) can sensitize the liver to lipopolysaccharide (LPS)-induced hepatotoxicity, an effect mediated in part by the sympathetic hormone epinephrine. nih.gov A rare case of drug-induced liver injury was reported following the use of an epinephrine auto-injector; however, the injury was attributed to the sodium metabisulfite preservative rather than epinephrine itself. ageb.be
Mutagenicity: There is a notable lack of data regarding the mutagenic potential of this compound. Safety Data Sheets (SDS) for the compound consistently state that there is "no data available" for germ cell mutagenicity. echemi.com This indicates a significant gap in the toxicological assessment of this specific compound.
Other Adverse Effects: this compound is classified as toxic if swallowed. chemicalbook.comnih.gov A toxicological qualification for the acceptable limit of this compound as an impurity in an epinephrine injection product was established based on a 2-week intravenous toxicity study in Sprague-Dawley rats, which was followed by a 2-week recovery period. fda.gov This suggests that regulatory bodies have evaluated its toxicity for setting impurity limits in pharmaceutical products. General adverse effects associated with the parent compound, epinephrine, include anxiety, headache, fear, and palpitations. drugbank.com
The following table summarizes the available toxicological information for this compound from safety data sheets.
| Toxicological Endpoint | Finding | Source |
| Acute Oral Toxicity | Toxic if swallowed. | chemicalbook.comnih.gov |
| Skin Corrosion/Irritation | No data available. | echemi.com |
| Serious Eye Damage/Irritation | No data available. | echemi.com |
| Respiratory or Skin Sensitization | No data available. | echemi.com |
| Germ Cell Mutagenicity | No data available. | echemi.com |
| Carcinogenicity | No data available. | echemi.com |
| Reproductive Toxicity | No data available. | echemi.com |
Investigation of Immunological Responses and Sensitization Pathways
Direct research into the specific immunological responses and sensitization pathways triggered by this compound is not well-documented. However, studies on its parent compound, epinephrine, and the sulfite (B76179) agents involved in its formation provide some insights.
Immunological Responses: Epinephrine itself is known to mediate immune responses. nih.gov Research has shown that epinephrine can enhance the immune functions of macrophages when stimulated by lipopolysaccharide (LPS). nih.gov In one study, pretreatment with epinephrine significantly promoted phagocytosis and the secretion of cytokines such as TNFα, IL-1β, and IL-10 by LPS-stimulated macrophages. nih.gov The mechanism for this enhancement may be related to the upregulation of CD14 on the surface of macrophages. nih.gov
Sensitization Pathways: The primary concern regarding sensitization in the context of this compound relates to the sulfites used as antioxidants in epinephrine formulations. google.com Sulfiting agents, such as sodium bisulfite or metabisulfite, are known to cause allergic-type reactions in susceptible individuals. ageb.befda.gov These reactions can include contact dermatitis, asthma exacerbations, and anaphylaxis. ageb.be The U.S. Food and Drug Administration (FDA) has noted reports of adverse reactions following the ingestion of sulfites used as preservatives. fda.gov
The phenomenon of "cardiac sensitization," an increased sensitivity of the heart to epinephrine, has been recognized as a risk during exposure to certain hydrocarbons, but this is a distinct pharmacological effect and not an immunological sensitization. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Electrochemical Sensing Platforms
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the detection of epinephrine (B1671497) and related compounds. These sensors are typically based on the electrochemical oxidation of the analyte at the surface of a modified electrode.
A variety of materials have been investigated for modifying electrodes to enhance their electrocatalytic activity towards epinephrine oxidation. Polymeric thin films, such as poly(p-aminobenzene sulfonic acid) (p-ABSA), have been successfully used to modify glassy carbon electrodes. inonu.edu.trcumhuriyet.edu.trresearchgate.net A sensor modified with p-ABSA demonstrated excellent electrocatalytic activity for the oxidation of epinephrine, even in the presence of interfering substances like ascorbic acid. inonu.edu.tr This sensor exhibited a low detection limit of 50 nM for epinephrine. inonu.edu.tr Other modification materials include graphene quantum dots stabilized with chitosan (B1678972) and molecularly imprinted polymers (MIPs). rsc.org For instance, an MIP-based sensor using p-aminobenzene sulfonic acid as a monomer has been developed for histamine (B1213489) detection, demonstrating the potential of this approach for other neurotransmitters. rsc.org These electrochemical sensors have shown high selectivity, reproducibility, and long-term stability, making them promising for routine analysis in pharmaceutical and biological samples. inonu.edu.tr
Development of Modified Electrodes for Selective Epinephrine Sulfonic Acid Detection
Standard electrodes often suffer from low sensitivity and fouling when analyzing complex samples. electrochemsci.org To overcome these limitations, chemically modified electrodes are developed to enhance electrocatalytic activity and selectivity towards epinephrine and its related compounds. These modifications create a surface that is more conducive to the electrochemical reaction of the target analyte.
Glassy carbon electrodes (GCEs) are commonly used as a base for modification. One approach involves electropolymerizing a thin film onto the GCE surface. For instance, a GCE modified with a poly(p-aminobenzene sulfonic acid) (p-ABSA) film shows excellent electrocatalytic effects on the oxidation of epinephrine. cumhuriyet.edu.trresearchgate.net The negatively charged sulfonic acid groups in the polymer film can create favorable electrostatic interactions with the positively charged epinephrine cations (in a neutral pH buffer), thereby increasing sensitivity and selectivity. researchgate.net Similarly, a sensor made by electrodepositing diphenylamine (B1679370) sulfonic acid (DPSA) onto a GCE surface has been shown to enhance the current values for epinephrine detection. ingentaconnect.com
These modified sensors can successfully separate the oxidation potentials of epinephrine from common interfering substances like ascorbic acid, which is a significant challenge with unmodified electrodes. cumhuriyet.edu.tringentaconnect.com The enhanced surface properties, including increased surface area and improved electrical conductivity, contribute to lower detection limits and wider linear ranges. electrochemsci.org
| Electrode Modifier | Analytical Technique | Linear Range (μM) | Detection Limit (nM) | Reference |
|---|---|---|---|---|
| Poly(diphenylamine sulfonic acid) | Differential Pulse Voltammetry | 0.2 - 100 | 5.0 | ingentaconnect.com |
| Poly(p-aminobenzene sulfonic acid) | Voltammetry | 5.0 - 53.2 | 50 | cumhuriyet.edu.trinonu.edu.tr |
| Laponite Clay on Inkjet-Printed Graphene | Differential Pulse Voltammetry | 0.8 - 10 | 260 | mdpi.com |
| Sulfacetamide | Anodic Stripping Differential Pulse Voltammetry | 0.1 - 1.5 | 21 | electrochemsci.org |
Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) in Characterization
Voltammetric techniques are central to characterizing and quantifying this compound.
Cyclic Voltammetry (CV) is primarily used for qualitative and mechanistic studies. It provides information on the electrochemical behavior of a substance by measuring the current that develops in an electrochemical cell as the potential is varied. analchemres.org For epinephrine and its derivatives, CV can be used to study the oxidation process at both bare and modified electrodes. ingentaconnect.commdpi.com At a bare GCE, the oxidation of epinephrine is often irreversible and shows poor wave definition. electrochemsci.org However, at a modified electrode, such as one coated with poly(p-aminobenzene sulfonic acid), the oxidation potential and current responses are significantly improved. cumhuriyet.edu.trinonu.edu.tr CV is also employed to investigate the influence of parameters like pH and scan rate on the electrochemical reaction, which helps in optimizing the detection conditions and understanding the reaction mechanism, such as the number of electrons and protons involved. analchemres.orgmdpi.com
Differential Pulse Voltammetry (DPV) is a more sensitive technique used for quantitative analysis. DPV offers a much lower detection limit compared to CV because it minimizes the background charging current. nih.govresearchgate.net In DPV, the current is sampled just before and at the end of each potential pulse, and the difference is plotted against the potential. This results in a well-defined peak-shaped output, where the peak height is directly proportional to the analyte's concentration. mdpi.com DPV has been successfully used for the simultaneous determination of epinephrine, ascorbic acid, and uric acid at modified electrodes. researchgate.net The technique's high sensitivity allows for the detection of epinephrine at nanomolar concentrations, making it suitable for analysis in pharmaceutical and biological samples. mdpi.comnih.gov
| Technique | Primary Use | Key Information Provided | Typical Sensitivity | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Characterization | Redox potentials, reaction mechanism, reversibility | Micromolar (μM) | analchemres.orgmdpi.com |
| Differential Pulse Voltammetry (DPV) | Quantification | Concentration, enhanced signal-to-noise | Nanomolar (nM) | mdpi.comnih.govresearchgate.net |
Biosensor Fabrication for Real-Time Monitoring in Biological Matrices
Real-time monitoring of analytes in complex biological matrices requires highly selective and sensitive biosensors. americanpharmaceuticalreview.com The fabrication of biosensors for epinephrine involves immobilizing a biological recognition element, such as an enzyme, onto a transducer surface.
A common approach is the use of tyrosinase-based biosensors. nih.gov Tyrosinase catalyzes the oxidation of epinephrine, and the product of this reaction can be electrochemically detected. nih.gov For instance, a biosensor can be constructed by immobilizing tyrosinase onto a poly-thiophene derivative film on a GCE. nih.gov Such biosensors have demonstrated high selectivity and stability, allowing for the successful determination of epinephrine in pharmaceutical samples. nih.gov
More advanced platforms, such as organic electrochemical transistors (OECTs), are being explored for ultra-sensitive detection. polyu.edu.hk OECTs using a poly(3,4-ethylenedioxythiophene)poly(styrene sulfonic acid) (PEDOT:PSS) channel have been successfully used to detect epinephrine. polyu.edu.hk By modifying the gate electrode with materials like single-walled carbon nanotubes, a detection limit as low as 0.1 nM for epinephrine can be achieved, which is within the normal physiological range in the human body. polyu.edu.hk These devices are promising for real-time monitoring in diverse biological systems, including freely behaving animals, offering powerful tools for physiological and pathological studies. nih.gov Another strategy involves using Fe(III)–polyhistidine-functionalized multi-wall carbon nanotubes, which act as an enzyme-free biosensor with high catalytic activity for the simultaneous detection of epinephrine and ascorbic acid. nih.gov
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the structure of this compound and for assessing its concentration and purity.
Application of UV-Vis Spectroscopy for Concentration and Purity Assessment
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For epinephrine, the characteristic UV absorption maxima are observed at approximately 200 nm, 228 nm, and 280 nm in an acidic mobile phase. sielc.comsielc.com The presence of the sulfonic acid group in this compound is expected to cause a shift in these absorption maxima. This technique is frequently used in conjunction with High-Performance Liquid Chromatography (HPLC), where a UV-Vis detector measures the absorbance of the eluate as it exits the column. nih.gov By monitoring at a specific wavelength (e.g., 280 nm), the concentration of this compound can be determined. sielc.com
Purity assessment can also be performed using UV-Vis spectroscopy. The presence of impurities, such as unreacted epinephrine or other degradation products, can alter the shape of the absorption spectrum. europa.eu In HPLC analysis, the appearance of additional peaks in the chromatogram at the monitoring wavelength indicates the presence of impurities. The relative area of these peaks can be used to quantify the purity of the sample. nih.gov
Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its structural features. These would include broad bands for the hydroxyl (-OH) groups on the catechol ring and the aliphatic side chain, vibrations for the N-H bond of the secondary amine, and strong, characteristic bands for the sulfonic acid (-SO3H) group. The presence and position of these bands provide direct evidence for the key functional groups, helping to confirm the compound's identity. pharmaffiliates.comnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information for structural elucidation.
¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the dihydroxyphenyl ring, the methine proton adjacent to the sulfonic acid group, the methylene (B1212753) protons, and the methyl group attached to the nitrogen. pharmaffiliates.comnih.gov The specific chemical shifts and splitting patterns of these signals allow for the unambiguous assignment of the proton framework. It has been used to definitively determine the position of sulfate (B86663) groups on related catecholamine structures. hmdb.ca
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, confirming the total number of carbon atoms and their chemical environments (aromatic, aliphatic, etc.). pharmaffiliates.comnih.gov
Together, these spectroscopic techniques provide comprehensive data that unequivocally confirms the chemical structure of this compound.
Computational Chemistry and Theoretical Modeling
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand), such as Epinephrine (B1671497) Sulfonic Acid, binds to a receptor and to characterize the stability and dynamics of the resulting complex. These methods are essential for understanding potential biological activity.
While specific, large-scale docking studies for Epinephrine Sulfonic Acid are not widely published, its structural relationship to epinephrine allows for informed predictions. Epinephrine itself acts on α- and β-adrenergic receptors. google.com The introduction of a sulfonic acid group significantly increases the molecule's polarity and steric bulk compared to the parent epinephrine. This modification is expected to alter its binding affinity and selectivity at adrenergic receptor subtypes. The sulfonic acid groups could sterically hinder binding or change interactions with key amino acid residues within the receptor's binding pocket.
The general methodology for such simulations involves:
Receptor Preparation: Obtaining the 3D structure of a target receptor, often from a protein database like the PDB (e.g., the β1-adrenergic receptor). mdpi.com
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.
Docking: Using software to predict the most likely binding poses of the ligand within the receptor's active site, ranked by a scoring function that estimates binding affinity.
Molecular Dynamics: Taking the top-ranked docked complex and simulating its movement over time (e.g., 200 nanoseconds) to assess the stability of the interactions and the conformational changes in both the ligand and the receptor. mdpi.comnih.gov
Studies on similar compounds, such as lappaconitine (B608462) hybrids targeting adrenergic receptors, demonstrate that these simulations can reveal potential mechanisms of action by identifying key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics provides the most accurate methods for describing the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate fundamental properties. dergipark.org.tr
Studies on the parent molecule, epinephrine, using DFT and HF methods with basis sets like 6-311++G, provide a template for how this compound would be analyzed. dergipark.org.tr These calculations can determine electron distribution, molecular orbital energies (such as HOMO and LUMO), and molecular electrostatic potential (MEP), which are key to understanding reactivity. dergipark.org.trresearchgate.net For epinephrine, the oxygen atoms show high atomic charge distributions, suggesting they are potential sites for nucleophilic interactions. dergipark.org.tr Similar calculations on this compound would elucidate the electronic influence of the sulfonate group.
QM calculations are vital for mapping the reaction pathways and calculating the energy changes involved in the formation and degradation of this compound. It is primarily formed from the reaction of epinephrine with bisulfite, a common antioxidant in pharmaceutical preparations. researchgate.netacs.org
The mechanism of this reaction has been studied extensively:
At pH values above 5, the formation appears to be a simple SN2 reaction, involving a direct attack of the sulfite (B76179) ion on the catecholamine. researchgate.net
Below pH 5, a parallel SN1 reaction seems to occur. researchgate.net
The reaction is subject to buffer catalysis above pH 4.4. capes.gov.br
The formation of this compound is a significant degradation pathway for epinephrine, especially under conditions of thermal stress and in the presence of sulfites. researchgate.netnih.gov The rate of degradation increases in solutions with a pH greater than 4.0 when sodium metabisulfite (B1197395) is present. researchgate.netscribd.com Kinetic studies have been performed to model this degradation process. researchgate.netcapes.gov.brnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Reaction Mechanism (pH > 5) | Appears to be a simple SN2 reaction. | researchgate.net |
| Reaction Mechanism (pH < 5) | A parallel SN1 reaction occurs. | researchgate.net |
| Heat of Activation (SN2) | 24 kcal/mole. | researchgate.net |
| pH Influence | Degradation is more rapid at pH > 4.0 in the presence of metabisulfite. | researchgate.netresearchgate.net |
| Catalysis | Shows buffer catalysis above pH 4.4. Metabisulfite is more catalytic than bisulfite. | capes.gov.br |
| Thermal Stability | Formation is dependent on sodium metabisulfite concentration and duration of heat exposure. | nih.gov |
The 3D shape and flexibility of a molecule are critical to its function. Conformational analysis involves identifying the stable spatial arrangements of atoms (conformers) and the energy barriers between them. QM methods are used to calculate the potential energy surface of the molecule to find these low-energy conformers. dergipark.org.tr
For this compound, the core structure consists of a planar benzene (B151609) ring with bond angles near 120°, while the carbon atoms in the aliphatic side chain have a tetrahedral geometry with bond angles around 109.5°. The molecule can exist in different isomeric forms, including enantiomers and diastereoisomers. google.com
Tautomerism, the interconversion of structural isomers, is also a possibility. pearson.com The catechol moiety of this compound could potentially exhibit tautomeric forms, though specific studies on this for the sulfonic acid derivative are not detailed in the provided search results. Computational methods can predict the relative stability of potential tautomers.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical regression models that correlate chemical structure with biological activity or physicochemical properties, respectively. mdpi.com These models use calculated molecular descriptors to predict the properties of new or untested compounds, accelerating the drug discovery and development process. mdpi.comnih.gov
While no specific QSAR model for the adrenergic activity of this compound was found, the methodology is widely applied to related compounds. nih.govresearchgate.net A typical QSAR study involves:
Assembling a dataset of compounds with known activities.
Calculating a wide range of molecular descriptors (e.g., electronic, thermodynamic, topographic). mdpi.com
Using statistical methods like multiple linear regression or genetic algorithms to build a mathematical model linking the descriptors to the activity. nih.govnih.gov
Validating the model internally (e.g., cross-validation) and externally with a test set of compounds to ensure its predictive power. nih.govnih.gov
These models can serve as effective screening tools to identify promising drug leads or, in the case of QSPR, to predict properties relevant to formulation and stability. nih.gov
| Descriptor Class | Description | Example |
|---|---|---|
| Electronic | Describes the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, atomic charges. mdpi.comdergipark.org.tr |
| Thermodynamic | Relates to the energy and stability of the molecule. | Heat of formation, Gibbs free energy. mdpi.com |
| Topographic/Topological | Describes the size, shape, and connectivity of atoms. | Molecular weight, surface area, connectivity indices. mdpi.comnih.gov |
| Physicochemical | Describes properties like lipophilicity and polarity. | LogP, Polar Surface Area (PSA). nih.gov |
Predictive Algorithms for Stability and Impurity Formation
Predictive algorithms, often based on kinetic modeling and statistical analysis, are crucial for assessing the stability of drug products and predicting the formation of impurities like this compound (sometimes referred to as Impurity F). google.comfda.gov
Regulatory bodies like the FDA review stability data, where such models are used to establish a product's shelf-life. fda.gov For epinephrine injections, the formation of this compound is a critical parameter that is monitored over time. Statistical models, such as Analysis of Covariance (ANCOVA), are developed using data from multiple batches to predict the level of this impurity at future time points. fda.gov These models can account for variables like initial pH and batch-to-batch differences. fda.gov
The data below, from an FDA statistical review and a patent, illustrates how the formation of this compound (ESA) is modeled and tracked.
| Parameter | Estimate | Standard Error |
|---|---|---|
| Intercept | 0.2764 | 0.1212 |
| Time | 0.3153 | 0.0116 |
| Batch A | 0.2667 | 0.1272 |
| Batch B | 0.2167 | 0.1272 |
| Metabisulfite:Adrenaline Molar Ratio | Week 1 (% ESA) | Week 2 (% ESA) | Week 4 (% ESA) |
|---|---|---|---|
| 0.2:1 | ~0.5% | ~1.0% | ~1.8% |
| 1:1 | ~2.5% | ~4.5% | ~8.0% |
| 5:1 | ~11.0% | ~20.0% | ~35.0% |
These predictive models are essential tools in pharmaceutical sciences for ensuring that drug formulations remain safe and effective throughout their shelf life by controlling the levels of degradation products like this compound. google.com
Future Directions and Translational Research
Development of Novel Therapeutic Agents based on Epinephrine (B1671497) Sulfonic Acid Structure
The molecular framework of epinephrine sulfonic acid offers a unique template for designing new drugs. The addition of a sulfonic acid group to the epinephrine structure significantly alters its polarity and, consequently, its pharmacokinetic properties. This modification can be harnessed by medicinal chemists to create derivatives with novel therapeutic actions.
Researchers are investigating the potential for these derivatives to act as agonists or antagonists at adrenergic receptors, with the understanding that the sulfonic acid group could alter binding affinity and selectivity compared to epinephrine. The structural similarity to beta-2 adrenergic agonists suggests a potential for developing new, long-acting bronchodilators. Furthermore, given epinephrine's potent cardiovascular effects, ESA-based derivatives are being explored for more controlled modulation of cardiovascular functions, such as enhancing cardiac contractility with minimal impact on heart rate. The anti-inflammatory potential of these derivatives is another active area of investigation, where the sulfonic acid moiety might unlock novel mechanisms of action.
Advanced In Vivo Pharmacological and Toxicological Studies to Elucidate Safety Profile
While often considered biologically inactive, the safety and toxicity of ESA are not fully understood, particularly as it can be a significant impurity in some epinephrine products. google.comgoogleapis.comgoogle.com Advanced in vivo studies are critical to establish a comprehensive safety profile. The toxicological profile of epinephrine itself is not yet complete, necessitating further research into its degradation products. nih.gov
Regulatory bodies have required toxicological qualification for ESA. For instance, one limit for this compound was qualified based on a 2-week intravenous toxicity study in rats, followed by a 2-week recovery period. fda.gov Future research will likely involve long-term toxicological studies in animal models to assess chronic toxicity and carcinogenicity. Furthermore, in silico toxicity assessments are being employed as a preliminary step to identify potential hazards like hepatotoxicity and mutagenicity for epinephrine degradation products. researchgate.net
Application of Multi-Omics Approaches to Understand Biological Impact
Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level approach to understanding the biological impact of substances like ESA. physiology.org These methods can reveal how a compound affects gene expression, protein function, and metabolic pathways. physiology.orgresearchgate.net
For example, transcriptomics (RNA-seq analysis) has been used to study how epinephrine affects gene expression in microorganisms. nih.gov Similar approaches can be applied to ESA to identify any cellular pathways it may influence. Metabolomics, the study of small molecules, can characterize the end products of cellular processes and provide a snapshot of the body's response to a compound. researchgate.net By applying metabolomics, researchers can track the metabolic fate of ESA and identify any downstream metabolic perturbations. Integrated multi-omics analysis, combining data from different platforms, can provide a holistic view of the biological consequences of exposure to ESA, moving beyond traditional toxicological endpoints. nih.govmdpi.com
Machine Learning and Artificial Intelligence for Predictive Modeling in Drug Development
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical development by enabling predictive modeling for various aspects of a drug's lifecycle. al-makkipublisher.com These technologies can be applied to accelerate research into this compound.
Predicting Degradation and Stability: ML algorithms can be trained on historical stability data to predict degradation kinetics and pathways under various conditions. jopir.in This allows for the rapid screening of formulation compositions to minimize ESA formation. jopir.in In silico tools can identify theoretical reactivity risks and potential degradation mechanisms early in development. acs.org
Optimizing Formulations: AI can screen vast numbers of potential formulations to identify optimal excipient combinations that enhance drug stability. al-makkipublisher.comtheviews.in This reduces the time and resources spent on experimental studies.
Route and Impurity Prediction: For the development of new drugs based on the ESA scaffold, AI-driven tools can help design optimal and scalable synthetic routes. lonza.com Furthermore, ML models can provide deeper insights into impurity formation, enabling proactive mitigation strategies. lonza.comacs.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing epinephrine sulfonic acid with high purity?
- Methodological Answer : Synthesis typically involves sulfonation of epinephrine using optimized reaction conditions. Key parameters include:
-
Catalyst selection : Concentrated sulfonic acid derivatives (e.g., 4-Toluene sulfonic acid) enhance reaction efficiency by facilitating O-acylation .
-
Molar ratios : A 1:2 molar ratio of epinephrine to sulfonating agent (e.g., acetic anhydride) minimizes side reactions .
-
Temperature and time : Reactions conducted at 85°C for 30 minutes yield >97% purity under anhydrous conditions .
-
Validation : Assay methods using HPLC with sodium 1-heptanesulfonate in the mobile phase ensure purity validation .
Table 1 : Example Reaction Optimization Parameters
Parameter Optimal Value Impact on Yield Catalyst (4-TSA) 5% w/w Increases rate Temperature 85°C Maximizes purity Reaction Time 30 minutes Prevents degradation
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodological Answer :
- Spectroscopic techniques : FT-IR and NMR identify sulfonic acid group incorporation (e.g., S=O stretching at 1040–1220 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) quantifies purity and stability .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses decomposition thresholds under varying humidity .
Q. What factors influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH- and temperature-dependent:
- pH 3–4 : Maximizes stability by reducing hydrolytic degradation of the sulfonic acid group .
- Storage conditions : Lyophilized forms retain integrity longer than aqueous solutions at 4°C .
- Compatibility studies : Test with buffering agents (e.g., citrate) to identify destabilizing interactions .
Advanced Research Questions
Q. How do sulfonic acid group modifications in epinephrine derivatives affect transport properties in biological membranes?
- Methodological Answer :
- Membrane permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) of sulfonated vs. non-sulfonated epinephrine .
- Molecular dynamics (MD) simulations : Model interactions between sulfonic acid groups and lipid bilayers to predict passive diffusion barriers .
- Contradictions : Some studies report reduced blood-brain barrier penetration due to increased polarity, while others note enhanced renal clearance .
Q. What computational models are effective for predicting the electrochemical behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution and redox potentials of sulfonic acid groups under physiological conditions .
- Multiphysics models : Integrate ion transport equations with electrode kinetics to simulate biosensor performance .
- Limitations : Models often underestimate solvent effects, requiring empirical validation .
Q. How can researchers resolve inconsistencies in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., assay type, cell lines) .
- Standardization : Adopt uniform protocols for in vitro testing (e.g., fixed pH, temperature) to reduce variability .
- Case Example : Discrepancies in IC50 values (2–10 μM) across studies were traced to differences in ATP concentration in kinase inhibition assays .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
